molecular formula C15H20N2O2S B14631862 1-Naphthalenesulfonamide, 5-(dimethylamino)-N-propyl- CAS No. 54517-97-4

1-Naphthalenesulfonamide, 5-(dimethylamino)-N-propyl-

Cat. No.: B14631862
CAS No.: 54517-97-4
M. Wt: 292.4 g/mol
InChI Key: PMZWCVVRMFSRJL-UHFFFAOYSA-N
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Description

1-Naphthalenesulfonamide, 5-(dimethylamino)-N-propyl- is an organic compound that belongs to the class of naphthalenesulfonamides. It is characterized by the presence of a naphthalene ring system substituted with a sulfonamide group and a dimethylamino group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthalenesulfonamide, 5-(dimethylamino)-N-propyl- typically involves the reaction of 1-naphthalenesulfonyl chloride with 5-(dimethylamino)-N-propylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In industrial settings, the production of 1-Naphthalenesulfonamide, 5-(dimethylamino)-N-propyl- may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-Naphthalenesulfonamide, 5-(dimethylamino)-N-propyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted naphthalenesulfonamides.

Scientific Research Applications

1-Naphthalenesulfonamide, 5-(dimethylamino)-N-propyl- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe for studying molecular interactions.

    Biology: Employed in the study of enzyme activity and protein-ligand interactions.

    Medicine: Investigated for its potential as an antitumor agent and as a bio-imaging probe.

    Industry: Utilized in the development of dyes and pigments for various applications.

Mechanism of Action

The mechanism of action of 1-Naphthalenesulfonamide, 5-(dimethylamino)-N-propyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    5-(Dimethylamino)-1-naphthalenesulfonamide: A closely related compound with similar structural features and applications.

    Dansyl amide: Another naphthalenesulfonamide derivative used as a fluorescent probe.

    Naphthalene sulfonic acids: A broader class of compounds with diverse applications in chemistry and industry.

Uniqueness

1-Naphthalenesulfonamide, 5-(dimethylamino)-N-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a naphthalene ring, sulfonamide group, and dimethylamino group makes it a versatile compound for various research and industrial applications.

Properties

CAS No.

54517-97-4

Molecular Formula

C15H20N2O2S

Molecular Weight

292.4 g/mol

IUPAC Name

5-(dimethylamino)-N-propylnaphthalene-1-sulfonamide

InChI

InChI=1S/C15H20N2O2S/c1-4-11-16-20(18,19)15-10-6-7-12-13(15)8-5-9-14(12)17(2)3/h5-10,16H,4,11H2,1-3H3

InChI Key

PMZWCVVRMFSRJL-UHFFFAOYSA-N

Canonical SMILES

CCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C

Origin of Product

United States

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